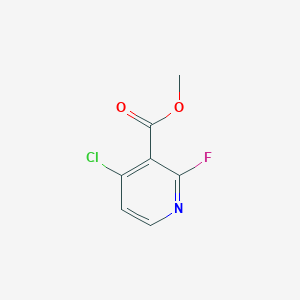

Methyl 4-chloro-2-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-2-fluoronicotinate: is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 2-position on the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-fluoronicotinate typically involves the esterification of 4-chloro-2-fluoronicotinic acid with methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-fluoronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The fluorine atom at the 2-position can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Nucleophilic Substitution: Substituted nicotinates with various functional groups.

Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.

Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry: Methyl 4-chloro-2-fluoronicotinate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It serves as a model compound for investigating the structure-activity relationships of nicotinic acid analogs .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the pyridine ring enhances its binding affinity to these targets, leading to the modulation of their activity. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific functional groups present .

Comparison with Similar Compounds

- Methyl 2-chloro-5-fluoronicotinate

- Methyl 2-chloro-6-formylnicotinate

- Methyl 2-chloro-5-nitronicotinate

- Methyl 2-chloro-5-methylnicotinate

- Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Comparison: Methyl 4-chloro-2-fluoronicotinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the 2-position can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

Methyl 4-chloro-2-fluoronicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound (C₇H₄ClFNO₂) is characterized by the presence of a fluorine and a chlorine atom on the aromatic ring, which can significantly influence its biological behavior. The incorporation of halogens like fluorine is known to enhance metabolic stability and bioavailability, making such compounds promising candidates in drug design .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer progression and metabolic pathways. For instance, fluorinated derivatives often exhibit increased potency against specific targets due to their ability to form stronger interactions with active sites .

- Antimicrobial Activity : Some studies indicate that compounds containing halogen substituents demonstrate enhanced antimicrobial properties. The presence of chlorine and fluorine can disrupt microbial cell membranes or interfere with their metabolic processes .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of halogenated nicotinates found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC₅₀ values in the low micromolar range. This suggests that the compound may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.3 | Induction of apoptosis |

| A549 | 3.1 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the this compound structure can influence its biological activity. For example, substituting different halogens or alkyl groups has been shown to modulate potency and selectivity against specific biological targets. The presence of fluorine enhances lipophilicity, which can improve membrane permeability and bioavailability .

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

methyl 4-chloro-2-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 |

InChI Key |

JXRPMSCCJVVUCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.